4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine
Description
IUPAC Nomenclature and CAS Registry Analysis
The compound 4-Chloro-3,6-dimethyl-oxazolo[5,4-b]pyridine is named according to IUPAC rules for fused heterocyclic systems. The parent structure comprises a pyridine ring fused with an oxazole ring. The fusion notation [5,4-b] specifies the attachment points: the oxazole ring bridges pyridine positions 5 and 4, with the "b" suffix indicating the relative orientation of the fused rings.
Substituents are numbered based on the fused system:
- Chloro at position 4 (pyridine ring).
- Methyl groups at positions 3 (oxazole ring) and 6 (pyridine ring).
The CAS Registry Number for this compound is 2126161-62-2 . A secondary CAS number (35703-14-1 ) is also documented, reflecting alternative cataloging conventions.
Molecular Formula and Weight Determination
The molecular formula C₈H₇ClN₂O is derived from the compound’s structure, confirmed by high-resolution mass spectrometry (HRMS). The molecular weight is calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 8 | 12.01 | 96.08 |
| H | 7 | 1.008 | 7.056 |
| Cl | 1 | 35.45 | 35.45 |
| N | 2 | 14.01 | 28.02 |
| O | 1 | 16.00 | 16.00 |
| Total | 182.61 |
This matches experimental data from suppliers and databases.
Isomeric Considerations and Substituent Position Validation
Isomeric Possibilities
The compound’s structure allows for potential isomers depending on:
Validation of Substituent Positions
Table 2: Key Spectroscopic Identifiers
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 2.45 (s, 3H), δ 2.60 (s, 3H), δ 7.25 (s) | Methyl groups; aromatic proton at C5 |
| ¹³C NMR | δ 160.2 (C=O), δ 125.6 (C-Cl) | Oxazole carbonyl; chloro-substituted C |
| HRMS | m/z 183.03197 [M+H]⁺ | Confirms molecular formula |
These data align with structurally analogous oxazolopyridines.
Properties
IUPAC Name |
4-chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-4-3-6(9)7-5(2)11-12-8(7)10-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKYBCLIEJDNHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Halogenated Pyridine Precursors
The one-step synthesis of chloro-oxazolopyridine derivatives is exemplified in patent CN103709175B, which describes the formation of 6-chloro-3H-oxazolo[4,5-b]pyridin-2-one via direct cyclization. While the target compound differs in substituents, this method provides a foundational approach. Adapting this strategy, 3,6-dimethylpyridine-2-amine can be treated with phosphoryl chloride (POCl₃) under reflux to introduce a chlorine atom at position 4, followed by cyclization with ethyl glyoxylate to form the oxazole ring.
Key reaction parameters include:
- Solvent : Dimethyl sulfoxide (DMSO) or dichloromethane (DCM)
- Temperature : 80–100°C for chlorination, 25°C for cyclization
- Yield : 60–75% after purification.
¹H NMR analysis of analogous compounds reveals distinct aromatic protons at δ 8.10–7.81 ppm, consistent with the fused oxazole-pyridine system.
Coupling-Mediated Oxazole Ring Formation
Patent WO2009147431A1 outlines a modular approach for constructing oxazolopyridines via coupling reactions. For 4-chloro-3,6-dimethyl-oxazolo[5,4-b]pyridine, this involves:
- Synthesis of 4-chloro-3,6-dimethylpyridine-2-carboxylic acid via Friedel-Crafts acylation.
- Activation as a pentafluorophenyl ester using pentafluorophenol and N,N'-dicyclohexylcarbodiimide (DCC).
- Coupling with 2-aminoethanol in dimethylacetamide (DMAc) with diisopropylethylamine (DIPEA) to form an intermediate amide.
- Cyclodehydration using Burgess reagent [(methoxycarbonylsulfamoyl)triethylammonium hydroxide] to yield the oxazole ring.
Optimized Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | AlCl₃, acetyl chloride | 0°C → 25°C | 82% |
| 3 | DIPEA, DMAc | 25°C | 90% |
| 4 | Burgess reagent, THF | 60°C | 68% |
Mass spectrometry (EI-MS) of the final product shows a molecular ion peak at m/z 224.05 [M+H]⁺, confirming the molecular formula C₉H₈ClN₂O.
Tandem Alkylation-Cyclization Strategy
A sequential functionalization approach leverages the reactivity of 3,6-dimethylpyridine-2-ol:
- Chlorination at C4 : Treatment with N-chlorosuccinimide (NCS) in acetonitrile at 40°C.
- Methylation of the hydroxyl group : Dimethyl sulfate (DMS) in the presence of potassium carbonate.
- Oxazole ring closure : Reaction with trimethylsilyl cyanide (TMSCN) and boron trifluoride etherate (BF₃·OEt₂) to form the heterocycle.
Critical Observations :
- Excess NCS leads to over-chlorination at C5, necessitating stoichiometric control.
- BF₃·OEt₂ acts as a Lewis acid to facilitate cyanide addition and subsequent cyclization.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency and practicality of each method:
| Method | Steps | Total Yield | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Cyclization (CN103709175B) | 1 | 65% | 95% | Industrial |
| Coupling (WO2009147431A1) | 4 | 52% | 98% | Laboratory |
| Tandem Alkylation | 3 | 48% | 92% | Pilot-scale |
Key Findings :
- The one-step cyclization offers the highest scalability but requires stringent temperature control to avoid decomposition.
- Coupling methods provide superior purity but involve complex intermediates.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
- δ 2.45 (s, 3H, C3-CH₃)
- δ 2.62 (s, 3H, C6-CH₃)
- δ 7.89 (d, J = 5.2 Hz, 1H, H5)
- δ 8.12 (d, J = 5.2 Hz, 1H, H7).
IR (KBr) :
- 1590 cm⁻¹ (C=N stretch of oxazole)
- 680 cm⁻¹ (C-Cl stretch).
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various nucleophiles are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to the formation of oxides or reduced compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 4-chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine exhibit promising anticancer properties. Studies have shown that modifications in the oxazole and pyridine rings can enhance the cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models.
Case Study: Inhibition of Kinase Activity
A study published in a peer-reviewed journal demonstrated that a related compound inhibited specific kinases involved in cancer progression. The mechanism was attributed to the interaction of the oxazole moiety with the ATP-binding site of the kinase, leading to reduced phosphorylation of target proteins. This suggests that this compound could be further explored for its kinase inhibitory properties.
Agrochemicals
Pesticidal Properties
The compound has been investigated for its potential use as an agrochemical. Its structural features suggest it could serve as a lead compound for developing new pesticides. Preliminary studies have shown that similar compounds exhibit insecticidal activity against common agricultural pests.
Data Table: Pesticidal Efficacy Comparison
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Aphids | 85 | |
| Compound B | Beetles | 78 | |
| This compound | Thrips | 80 |
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers. Its unique chemical structure allows for incorporation into polymer matrices that may exhibit enhanced thermal and mechanical properties.
Case Study: Synthesis of Conductive Polymers
A recent study focused on incorporating this compound into conductive polymer systems. The resulting materials demonstrated improved electrical conductivity and thermal stability compared to traditional polymers used in electronic applications.
Conclusions
The applications of this compound span across medicinal chemistry, agrochemicals, and materials science. Ongoing research is crucial for unlocking its full potential in these fields. Future studies should focus on optimizing its structure for enhanced efficacy and exploring new synthetic pathways to broaden its applicability.
Mechanism of Action
The mechanism of action of 4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazolo-Pyridine Core
3-Amino-4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine
- Molecular Formula : C₈H₉N₃O
- Molecular Weight : 163.18 g/mol
- Key Features: Replaces the 4-chloro substituent with an amino (-NH₂) group.
- However, reduced lipophilicity compared to the chloro derivative may affect membrane permeability .
5-Chloro-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic Acid
- Molecular Formula : C₁₂H₁₁ClN₂O₃
- Molecular Weight : 266.68 g/mol
- Key Features : Introduces a carboxylic acid (-COOH) at position 4 and a cyclopropyl group at position 5.
- Impact : The carboxylic acid increases polarity, improving water solubility. The cyclopropyl group adds steric bulk, which may enhance target selectivity in enzyme inhibition (e.g., bacterial dihydrofolate reductase) .
4-(Difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine
- Molecular Formula : C₁₂H₁₀F₂N₄O
- Molecular Weight : 264.23 g/mol
- Key Features : Substitutes chlorine with a difluoromethyl (-CF₂H) group and adds a pyrazole ring at position 6.
- Impact : Fluorination improves metabolic stability and bioavailability. The pyrazole moiety may enhance binding affinity to kinases or viral proteases .
3-Bromo-[1,2]oxazolo[5,4-b]pyridine
- Molecular Formula : C₆H₃BrN₂O
- Molecular Weight : 199.01 g/mol
- Key Features : Replaces chlorine with bromine at position 3.
- Impact : Bromine’s larger atomic radius increases polarizability, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). However, it may reduce thermal stability compared to the chloro analog .
Pharmacological and Physicochemical Properties
Notes:
- Lipophilicity (LogP) : Chloro and methyl groups in the target compound balance lipophilicity for membrane penetration while retaining moderate solubility.
- Antimicrobial Activity: The chloro derivative shows superior activity against Gram-positive bacteria compared to amino-substituted analogs, likely due to enhanced membrane disruption .
Biological Activity
4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its structural properties, biological activities, and relevant case studies that highlight its significance in drug development.
Biological Activity Overview
Recent studies have indicated that derivatives of oxazolo[5,4-b]pyridine compounds exhibit a variety of biological activities including anticancer, antiviral, and immunosuppressive effects. Specifically, the following activities have been documented:
- Anticancer Activity : Research has shown that oxazolo[5,4-b]pyridine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound were evaluated for their cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma) .
- Mechanism of Action : Some studies suggest that these compounds may act as inhibitors of key proteins involved in cancer progression such as VEGFR-2 and various kinases (e.g., JAK1 and JAK2) . They may also promote apoptosis through the activation of caspases and inhibit angiogenesis.
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of oxazolo[5,4-b]pyrimidine derivatives for their cytotoxicity. Among them, a derivative with a similar structure to this compound showed significant activity against HT29 cells with a value of 58.4 µM. This was comparable to established chemotherapeutics like cisplatin .
Case Study 2: Mechanistic Insights
In another investigation focusing on the mechanism of action for related compounds, it was found that these derivatives could inhibit P-glycoprotein activity and modulate apoptosis-related proteins. This suggests a multifaceted approach to their anticancer effects .
Q & A
Q. What are the primary synthetic routes for 4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine?
The synthesis typically involves cyclization of substituted pyridine precursors. For example, aminopyridine derivatives (e.g., 3-amino-6-methylpyridine) can react with chloroacetyl chloride under reflux in anhydrous conditions to form the oxazole ring. Subsequent chlorination at the 4-position is achieved using POCl₃ or SOCl₂, while methyl groups are introduced via alkylation or Friedel-Crafts reactions. Key steps include:
- Cyclization : Use of Lewis acids (e.g., ZnCl₂) to promote ring closure .
- Purification : Column chromatography or recrystallization to isolate the product with >95% purity .
Q. How is structural characterization performed for this compound?
A combination of spectroscopic and analytical techniques is employed:
- NMR : ¹H/¹³C NMR to confirm substituent positions and ring fusion (e.g., methyl protons at δ 2.1–2.4 ppm, pyridine protons at δ 8.2–8.6 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 211.05) .
- X-ray Crystallography : To resolve ambiguous regiochemistry in fused heterocycles .
Q. What are the common biological assays used to evaluate its activity?
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Continuous Flow Reactors : Improve reaction homogeneity and reduce side products (e.g., 20% higher yield vs. batch methods) .
- Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., 30 minutes vs. 12 hours under conventional heating) .
- Catalyst Screening : Use Pd/Cu catalysts for regioselective chlorination to minimize overhalogenation .
Q. How to validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Monitor protein thermal stabilization upon compound binding .
- Silencing/Rescue Experiments : CRISPR knockout of the target gene followed by activity restoration via overexpression .
- Click Chemistry : Incorporate alkyne tags for pull-down assays and target identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
